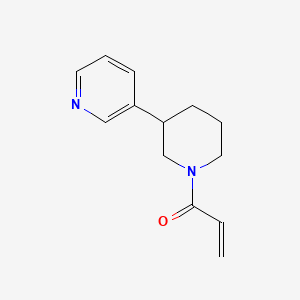
1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one is a compound that features a pyridine ring attached to a piperidine ring, which is further connected to a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with piperidine and an appropriate enone precursor under basic conditions. One common method involves the use of sodium acetate as a base in an ethanol solvent, followed by heating the mixture to reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one has been explored for its potential in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PFKFB3, which plays a role in glycolysis . This inhibition can lead to reduced glycolytic flux and suppressed glucose uptake, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Shares a similar structure but with a phenyl group instead of a pyridine ring.
(2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one: Another related compound used in the synthesis of cytotoxic agents.
Uniqueness: 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of a pyridine and piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its versatility in synthetic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(3-pyridin-3-ylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)15-8-4-6-12(10-15)11-5-3-7-14-9-11/h2-3,5,7,9,12H,1,4,6,8,10H2 |
InChI Key |
OAAFUJFJNRCDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















